2-Methyl-7-benzothiazolecarboxylic acid methyl ester

Description

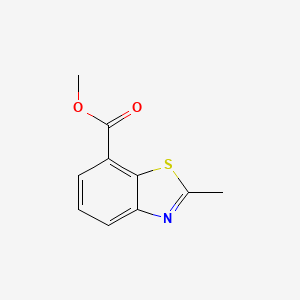

2-Methyl-7-benzothiazolecarboxylic acid methyl ester (CAS: 192948-01-9) is a heterocyclic aromatic compound featuring a benzothiazole core substituted with a methyl group at position 2 and a methyl ester at position 5. Its molecular formula is C₁₀H₉NO₂S, with a molecular weight of 223.25 g/mol. The benzothiazole ring system, comprising a benzene fused to a thiazole (containing sulfur and nitrogen), confers unique electronic and steric properties. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and fine chemicals due to its reactivity and structural versatility .

Propriétés

IUPAC Name |

methyl 2-methyl-1,3-benzothiazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-6-11-8-5-3-4-7(9(8)14-6)10(12)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNXLPDXVUYYQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC(=C2S1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201268687 | |

| Record name | Methyl 2-methyl-7-benzothiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201268687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192948-01-9 | |

| Record name | Methyl 2-methyl-7-benzothiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192948-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-methyl-7-benzothiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201268687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-benzothiazolecarboxylic acid methyl ester typically involves the esterification of 2-Methyl-7-benzothiazolecarboxylic acid. One common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of thionyl chloride (SOCl2) to convert the carboxylic acid to its corresponding acid chloride, followed by reaction with methanol, is a common approach. This method is advantageous due to its high yield and relatively mild reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-7-benzothiazolecarboxylic acid methyl ester can undergo various chemical reactions, including:

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

Hydrolysis: 2-Methyl-7-benzothiazolecarboxylic acid and methanol.

Reduction: 2-Methyl-7-benzothiazolecarboxylic alcohol.

Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-Methyl-7-benzothiazolecarboxylic acid methyl ester has several applications in scientific research:

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents.

Industry: The compound is used in the production of dyes, pigments, and other materials.

Mécanisme D'action

The mechanism of action of 2-Methyl-7-benzothiazolecarboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins .

Comparaison Avec Des Composés Similaires

Heterocyclic Analogues: Benzoxazole Derivatives

Compound : 7-Benzoxazolecarboxylic acid, 2-(4-nitrophenyl)-, methyl ester (CAS: 918943-29-0)

- Molecular Formula : C₁₅H₁₀N₂O₅

- Molecular Weight : 298.25 g/mol

- Key Features : Replaces the benzothiazole sulfur with oxygen (benzoxazole) and includes a nitro group at the 4-position of the phenyl substituent.

- The nitro group introduces strong electron-withdrawing effects, enhancing reactivity in electrophilic substitution reactions. Applications: Likely used in optoelectronics or as a pharmaceutical intermediate due to nitro group-derived stability .

Aliphatic Methyl Esters with Oxo Groups

Compound: 3-Oxohexanoic acid methyl ester ()

- Molecular Formula : C₇H₁₂O₃

- Molecular Weight : 144.17 g/mol

- Key Features : Linear aliphatic chain with a ketone (3-oxo) and methyl ester.

- Comparison :

Long-Chain Fatty Acid Methyl Esters

Compound : Palmitic acid methyl ester (Evidences 1, 2, 4, 8)

- Molecular Formula : C₁₇H₃₄O₂

- Molecular Weight : 270.45 g/mol

- Key Features : Saturated 16-carbon chain with a terminal methyl ester.

- Comparison :

Diterpenoid Methyl Esters

Compound : Sandaracopimaric acid methyl ester (Evidences 6, 7)

- Molecular Formula : C₂₁H₃₂O₂ (approximate)

- Molecular Weight : ~316.48 g/mol

- Key Features : Complex tricyclic diterpene structure with a methyl ester.

- Comparison: Bulky structure reduces reactivity compared to planar benzothiazole derivatives.

Glycosidic Methyl Esters

Compound : 8-O-Acetylshanzhiside methyl ester ()

- Molecular Formula : C₂₄H₃₈O₁₂

- Molecular Weight : 542.55 g/mol

- Key Features : Iridoid glycoside with multiple hydroxyl and ester groups.

- Comparison :

Research Findings and Implications

- Electronic Effects : Benzothiazole derivatives exhibit enhanced electron delocalization compared to benzoxazoles, influencing their reactivity in cross-coupling reactions .

- Bioactivity: The sulfur atom in benzothiazole may contribute to antimicrobial activity, whereas diterpenoid esters (e.g., sandaracopimaric acid methyl ester) show efficacy in plant defense mechanisms .

- Thermal Stability : Aromatic esters (e.g., benzothiazole/oxazole) demonstrate higher thermal stability (~200–300°C) than aliphatic esters (~150–200°C) due to conjugated π-systems .

Activité Biologique

2-Methyl-7-benzothiazolecarboxylic acid methyl ester (MBME) is a compound belonging to the benzothiazole family, which is recognized for its diverse biological activities. This article explores the biological activity of MBME, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C10H9NO2S

- Molecular Weight : 203.25 g/mol

- IUPAC Name : Methyl 2-methyl-7-benzothiazolecarboxylate

The structure of MBME consists of a benzothiazole ring fused with a carboxylic acid group, contributing to its unique chemical properties and biological activities.

Mechanisms of Biological Activity

The biological activity of MBME is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : MBME may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This property is particularly relevant in the context of antimicrobial and anticancer activities.

- Antioxidant Activity : The compound has shown potential in enhancing antioxidant defenses in cells, which can mitigate oxidative stress-related damage.

- Induction of Plant Resistance : MBME has been studied for its role as a resistance inducer in plants, enhancing their defense mechanisms against pathogens.

Antimicrobial Properties

Research indicates that MBME exhibits significant antimicrobial activity against various pathogens. A study conducted by demonstrated that MBME effectively inhibited the growth of both gram-positive and gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

MBME has been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- A549 (lung cancer)

Results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of MBME against multi-drug resistant strains. Results indicated that MBME could serve as a promising candidate for developing new antimicrobial agents due to its potency against resistant strains . -

Investigation into Anticancer Mechanisms :

Research published in Cancer Letters explored the apoptotic effects of MBME on various cancer cell lines. The study found that MBME treatment led to increased levels of reactive oxygen species (ROS), contributing to apoptosis through oxidative stress pathways .

Comparison with Similar Compounds

MBME's biological activity can be compared to other benzothiazole derivatives:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 2-Methylbenzothiazole | Antimicrobial, less potent than MBME | Lacks carboxylic acid functionality |

| Benzothiazole-2-carboxylic acid | Anti-inflammatory properties | Similar structure but different activity |

| 2-Methyl-7-benzothiazole | Antioxidant, moderate antimicrobial | Similar structure with varied reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.